Cas no 2137845-94-2 (N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide)
![N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide structure](https://ja.kuujia.com/scimg/cas/2137845-94-2x500.png)
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide
- EN300-737616
- 2137845-94-2
-
- インチ: 1S/C11H18N2O/c14-10(8-3-4-8)12-7-11-6-9(11)2-1-5-13-11/h8-9,13H,1-7H2,(H,12,14)
- InChIKey: WUFYNJOZQUQROA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)NCC12CC1CCCN2
計算された属性
- せいみつぶんしりょう: 194.141913202g/mol
- どういたいしつりょう: 194.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 41.1Ų
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737616-1.0g |
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide |
2137845-94-2 | 1g |
$0.0 | 2023-06-06 |
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamideに関する追加情報
Comprehensive Overview of N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide (CAS No. 2137845-94-2)
In the rapidly evolving field of medicinal chemistry, N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide (CAS No. 2137845-94-2) has emerged as a compound of significant interest. This molecule, characterized by its unique azabicyclo scaffold and cyclopropanecarboxamide moiety, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which offers opportunities for modulating biological activity and improving pharmacokinetic properties.
The 2-azabicyclo[4.1.0]heptane core is a notable feature of this compound, contributing to its three-dimensional rigidity and potential for selective interactions with biological targets. This structural motif is increasingly recognized in the design of novel therapeutics, especially in the context of central nervous system (CNS) disorders and infectious diseases. The incorporation of the cyclopropanecarboxamide group further enhances the molecule's stability and bioavailability, making it a promising candidate for further investigation.
Recent trends in pharmaceutical research highlight a growing demand for compounds with improved metabolic stability and reduced off-target effects. N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide aligns well with these objectives, as its unique structure may offer advantages in terms of drug-like properties. The compound's potential applications in addressing unmet medical needs, such as neurodegenerative diseases and antibiotic resistance, are currently under exploration by leading research institutions.
From a synthetic chemistry perspective, the preparation of N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide presents interesting challenges and opportunities. The construction of the azabicyclo system requires careful consideration of stereochemistry and ring strain, while the introduction of the cyclopropane moiety demands precise control of reaction conditions. These synthetic aspects contribute to the compound's appeal as a platform for further structural optimization and derivatization.
The physicochemical properties of 2137845-94-2 are particularly noteworthy. Preliminary studies suggest that the compound exhibits favorable solubility characteristics while maintaining sufficient lipophilicity for membrane permeability. This balance is crucial for potential drug candidates, as it affects both absorption and distribution within biological systems. The cyclopropanecarboxamide group may also contribute to metabolic stability, potentially reducing rapid clearance from the body.
In the context of current pharmaceutical trends, N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide represents an exciting area of investigation. The growing emphasis on targeted therapies and personalized medicine has increased interest in structurally complex molecules that can interact with specific biological pathways. This compound's unique architecture positions it as a potential scaffold for developing selective modulators of various biological targets.
Quality control and analytical characterization of 2137845-94-2 are essential aspects of its research and development. Advanced techniques such as high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography are typically employed to confirm the compound's structure and purity. These analytical methods ensure reliable results in subsequent biological evaluations and structure-activity relationship studies.
The potential therapeutic applications of N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide are currently being explored across multiple disease areas. Its structural features suggest possible activity against various enzyme families and receptor types, though specific biological data remain proprietary to ongoing research programs. The scientific community eagerly awaits published findings regarding this compound's pharmacological profile.
From a commercial perspective, 2137845-94-2 has attracted attention from pharmaceutical companies specializing in innovative drug discovery. The compound's patent status and synthetic accessibility are important considerations for organizations evaluating its potential as a lead structure. As research progresses, we may see increased interest in licensing opportunities and collaborative development initiatives centered around this molecular entity.
Environmental and safety considerations for N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide are being thoroughly investigated as part of standard preclinical development protocols. While early data suggest a favorable safety profile, comprehensive toxicological studies will be necessary to fully characterize any potential risks associated with this compound. These evaluations are critical for determining its suitability for further development.
The future research directions for 2137845-94-2 are likely to focus on structure-activity relationship optimization and target identification. Medicinal chemists may explore various modifications to the azabicyclo core or the cyclopropanecarboxamide moiety to enhance desired biological activities while minimizing unwanted effects. Such efforts could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
In conclusion, N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide represents a fascinating example of modern medicinal chemistry innovation. Its unique structural features and potential biological applications make it a compound worth watching as research progresses. The scientific community continues to investigate this molecule's full potential, which may ultimately contribute to addressing significant healthcare challenges through innovative pharmaceutical solutions.
2137845-94-2 (N-({2-azabicyclo[4.1.0]heptan-1-yl}methyl)cyclopropanecarboxamide) 関連製品
- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))
- 157523-63-2(Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)
- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
- 2034586-07-5(tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate)
- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)
- 1289063-76-8(2-(Dimethylamino)-4-methoxybenzaldehyde)
- 2229628-80-0(1-(3,5-difluoropyridin-4-yl)cyclopropane-1-carboxylic acid)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)
- 1806813-68-2(4-Amino-6-(difluoromethyl)-3-fluoro-2-methoxypyridine)



